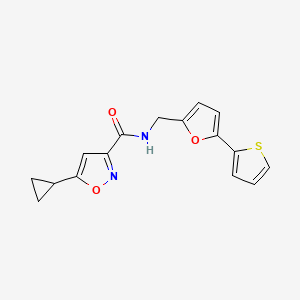

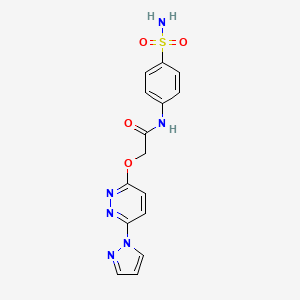

N-(4-piperidin-1-ylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

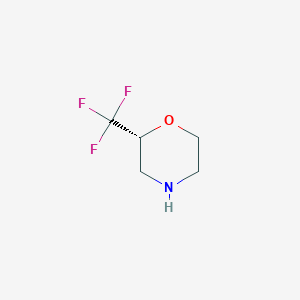

“N-(4-piperidin-1-ylphenyl)benzamide” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Synthesis Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells . The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .Molecular Structure Analysis

The molecular formula of “N-(4-piperidin-1-ylphenyl)benzamide” is C18H20N2O. It contains a piperidine moiety, which is an organic heterocyclic amine . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The molecular weight of “N-(4-piperidin-1-ylphenyl)benzamide” is 280.371. More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

- Mechanism : These compounds induce the expression of HIF-1α protein and downstream target gene p21. Additionally, they upregulate cleaved caspase-3, promoting tumor cell apoptosis .

- Structure-Activity Relationship : The presence of halogen, carboxyl, nitro, or methyl groups on the benzamide ring B increased cytotoxicity in these derivatives .

- Synthesis : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino)]benzamides were synthesized. These compounds show promise in drug discovery .

- Biological Activity : Preliminary screening identified several compounds with inhibitory potential, including N-(4-piperidin-1-ylphenyl)benzamide derivatives .

- Functions : HIF-1α promotes glycolysis, growth factor expression, and adaptation to hypoxic conditions. However, it can also induce apoptosis via p21, p53, and other pathways .

Hypoxia-Inducible Factor 1 (HIF-1) Activation

Anti-Cancer Potential

Novel Benzothiazole Derivatives

Bioisosterism and Pharmacokinetics

Hepatic Tumor Microenvironment

Targeting Apoptosis-Related Proteins

Wirkmechanismus

Target of Action:

The primary target of N-(4-piperidin-1-ylphenyl)benzamide is hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular adaptation to hypoxic (low oxygen) conditions. It consists of two subunits: HIF-1α and HIF-1β. While HIF-1β is constitutively expressed, HIF-1α responds specifically to hypoxia and regulates downstream gene expression .

Mode of Action:

When N-(4-piperidin-1-ylphenyl)benzamide interacts with HIF-1α, it induces several changes:

- Apoptosis induction : The compound also enhances the expression of cleaved caspase-3 , leading to apoptosis (programmed cell death) in tumor cells .

Biochemical Pathways:

N-(4-piperidin-1-ylphenyl)benzamide affects several pathways:

- Apoptosis pathways : Depending on context, HIF-1α can either inhibit or promote apoptosis through interactions with proteins like p21, p53, and others .

Action Environment:

Environmental factors, such as oxygen availability, pH, and other cellular conditions, influence the compound’s efficacy and stability. For instance, hypoxic tumor microenvironments enhance HIF-1α expression, making N-(4-piperidin-1-ylphenyl)benzamide more effective in such settings .

Safety and Hazards

Zukünftige Richtungen

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(4-piperidin-1-ylphenyl)benzamide”, is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

N-(4-piperidin-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-18(15-7-3-1-4-8-15)19-16-9-11-17(12-10-16)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOKWKMPODCMBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-piperidin-1-ylphenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

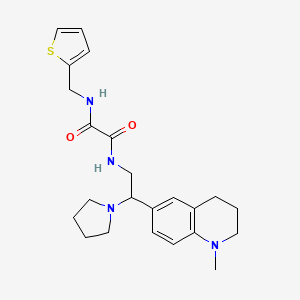

![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-methoxyquinoxaline](/img/structure/B2398444.png)

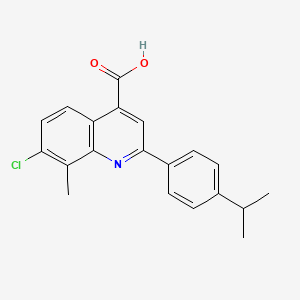

![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)

![2-[(1-Methylpyrazol-3-yl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398456.png)

![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2398462.png)